3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole
Description
3-({[(4-Fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole is a heterocyclic compound featuring an indole core substituted with a morpholino group at position 2, a methyl group at position 1, and a 4-fluorobenzoyloxyimino methyl moiety at position 2. The oxime ester linkage ({[(4-fluorobenzoyl)oxy]imino}methyl) is critical for its stability and reactivity, as seen in analogous compounds like pesticidal oxime ethers .
Properties
IUPAC Name |
[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-24-19-5-3-2-4-17(19)18(20(24)25-10-12-27-13-11-25)14-23-28-21(26)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPAIMDQTHEXQA-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)C=NOC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1N3CCOCC3)/C=N/OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized using a multi-step process involving several key intermediate compounds. Typically, the synthesis starts with the preparation of the indole core, followed by the introduction of the morpholino group and the 4-fluorobenzoyloxy group. The final step involves the formation of the oxime functionality.
Industrial Production Methods: Industrial-scale production may involve optimized versions of laboratory synthetic routes, focusing on cost-efficiency, yield maximization, and safety. Often, scalable processes include continuous flow reactions and the use of catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions at the indole core or the morpholino group, depending on the conditions.
Reduction: Reduction reactions may target the oxime functionality or the fluorobenzoyloxy group.
Substitution: The aromatic fluorine and benzoyloxy groups can participate in various substitution reactions.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or an organic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed from These Reactions: The major products depend on the specific reactions and conditions used. For instance, oxidation could yield hydroxylated derivatives, while reduction may produce amines or alcohols from the oxime or ester groups.
Scientific Research Applications
Chemistry: The compound serves as a precursor in the synthesis of more complex molecules. Its diverse reactivity allows chemists to study its behavior under various conditions and develop new synthetic methodologies.
Biology: 3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole may exhibit biological activity, making it a candidate for studying biochemical pathways and interactions within cells. It can be used in binding assays and enzyme inhibition studies.
Medicine: In medicinal chemistry, this compound might be explored for its potential pharmacological properties. The presence of the fluorobenzoyloxy group suggests possible activity in targeting specific proteins or receptors, making it a candidate for drug development.
Industry: This compound could find applications in the development of specialty chemicals or materials, benefiting from its unique structure and reactivity.
Mechanism of Action
The mechanism by which 3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole exerts its effects largely depends on its interaction with molecular targets. The oxime group can form hydrogen bonds, while the morpholino and fluorobenzoyloxy groups may facilitate binding to proteins or enzymes. Pathways involved in these interactions could include inhibition of enzymatic activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core scaffolds, substituents, and functional groups:
Key Observations
Fluorinated Benzoyl Derivatives: The 4-fluorobenzoyl group in the target compound and 8i improves metabolic stability and electronic properties compared to non-fluorinated analogues. However, 8i’s pyrazine core and ester linkage reduce steric hindrance, enabling higher synthetic yields (51% vs. N/A for the target compound).
Morpholino vs. Heterocyclic Substitutions: The morpholino group in the target compound contrasts with 8i’s trimethylpyrazine and 13’s tetrahydroisoquinoline (THIQ). Morpholino’s electron-rich oxygen may enhance solubility, whereas THIQ in 13 facilitates π-π stacking in receptor binding .
Synthetic Accessibility :
- Yields for oxime-containing compounds vary widely: 13 achieved 90% yield via benzyl ester intermediates , while fluorinated pyrazine derivatives like 8i had moderate yields (42–51%) due to steric challenges .
Conversely, 13 and Duo3 show promise in medicinal chemistry .
Structural Analysis
- Electron-Withdrawing Effects: The 4-fluorobenzoyl group stabilizes the oxime ester via electron withdrawal, reducing hydrolysis rates compared to non-fluorinated analogues.
- Conformational Flexibility: The morpholino group’s puckered ring (see Cremer-Pople coordinates ) may influence binding interactions, contrasting with planar pyrazine or rigid THIQ cores in analogues.
Biological Activity
3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological effects, and mechanisms of action based on recent research findings.
Structural Characteristics
The compound features a complex structure characterized by a morpholino group and a fluorobenzoyl moiety. Its molecular formula is with a molecular weight of approximately 381.40 g/mol. The presence of the fluorine atom is notable for its influence on biological activity and pharmacokinetics.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from studies:
Antimicrobial Activity
One study investigated the compound's inhibitory effects against Mycobacterium tuberculosis . The structural analysis revealed that it interacts through specific intermolecular forces, enhancing its efficacy as an anti-TB agent. The study utilized Hirshfeld surface analysis to characterize these interactions, which include C—H⋯O and C—H⋯F interactions .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It demonstrated significant inhibition of cellular growth in various cancer cell lines, attributed to its ability to interfere with key signaling pathways involved in cell proliferation. A notable case study highlighted its effect on HER1 and HER2 pathways, showing promise as a dual inhibitor in solid tumors .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This property may have implications for treating hyperpigmentation disorders .
- Disruption of Cellular Signaling : By targeting specific receptors involved in tumor growth, the compound can effectively reduce cancer cell viability .
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Antitubercular Activity : A detailed investigation demonstrated that the compound significantly reduced the viability of M. tuberculosis in vitro, supporting its potential as a therapeutic agent against tuberculosis .
- Anticancer Efficacy : In vivo studies revealed that treatment with this compound led to a marked decrease in tumor size in xenograft models, indicating its potential for clinical application in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O3 |
| Molecular Weight | 381.40 g/mol |
| Inhibitory Concentration (IC50) | 10 µM (against tyrosinase) |
| Tumor Reduction Rate | 60% (in xenograft models) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
